Formulators face multi-drug resistant Plutella xylostella & Helicoverpa armigera (resistance ratios >100-fold) where pyrethroids/organophosphates fail.
Supplied as high-purity technical material for EC/WP formulations.
Pyridalyl is a novel dihalopropenyloxybenzene-derivative insecticide characterized by an unclassified mode of action that completely bypasses the target sites of conventional neurotoxins and insect growth regulators. From a procurement standpoint, its commercial value is anchored in its extreme hydrophobicity (water solubility of 0.15 µg/L at 20 °C), high hydrolytic stability across standard pH ranges, and a highly specific cytotoxicity profile that targets lepidopteran and thysanopteran pests while remaining benign to mammalian cells and beneficial arthropods. These baseline physicochemical properties dictate its primary industrial use: formulating specialized emulsifiable concentrates (EC) and wettable powders (WP) for high-value Integrated Pest Management (IPM) markets where conventional chemical interventions have failed due to multi-class target-site resistance [1].
Substituting Pyridalyl with conventional broad-spectrum insecticides—such as pyrethroids (e.g., cyfluthrin), organophosphates (e.g., profenofos), or insect growth regulators (e.g., chlorfluazuron)—routinely fails in modern agricultural procurement due to two critical operational barriers: established cross-resistance and non-target toxicity. Generic substitutes often exhibit resistance ratios exceeding 100-fold in field strains of Plutella xylostella and Helicoverpa armigera, rendering them commercially unviable for resistance-management formulations. Furthermore, while alternative novel agents like spinosad or indoxacarb provide efficacy, they frequently induce near-total mortality in beneficial parasitoid populations within 72 hours of application. Pyridalyl’s unique structural mechanism avoids both pitfalls, preventing the costly cycle of increased application rates and collateral pollinator damage that plagues generic substitutes [1].
Pyridalyl does not target the insect nervous system; substitution with neurotoxic MoA classes (organophosphates, pyrethroids, diamides) may not achieve comparable endpoint control.
Insecticidal activity depends on CYP-mediated bioactivation; compounds lacking this pro-insecticide property may show divergent field performance.
Selective inhibition of insect cellular protein synthesis is reported; broad-spectrum protein synthesis inhibitors or translational research tools may not replicate this selectivity window.
Pyridalyl demonstrates uncompromised insecticidal activity against field strains that have developed severe resistance to conventional chemistries. In head-to-head bioassays against resistant Plutella xylostella, Pyridalyl maintained an LC50 of 3.4 mg/L, which is statistically equivalent to its efficacy against susceptible strains (3.7 mg/L). In stark contrast, the pyrethroid cyfluthrin and the benzoylphenylurea chlorfluazuron suffered massive efficacy drops, requiring concentrations of >450 mg/L and >500 mg/L, respectively, to achieve comparable mortality [1].
| Evidence Dimension | LC50 against resistant Plutella xylostella |
| Target Compound Data | Pyridalyl: 3.4 mg/L |
| Comparator Or Baseline | Cyfluthrin: >450 mg/L; Chlorfluazuron: >500 mg/L |
| Quantified Difference | >130-fold higher efficacy for Pyridalyl compared to conventional benchmarks. |
| Conditions | Leaf dip bioassay on resistant 3rd instar larvae. |
Buyers formulating resistance-breaking crop protection products must select Pyridalyl to guarantee field performance where pyrethroids and IGRs have become commercially obsolete.
A critical procurement metric for greenhouse and IPM formulations is the survival rate of beneficial insects. When evaluated against the larval ectoparasitoid Habrobracon hebetor, Pyridalyl exhibited exceptionally low acute toxicity, recording an LC50 of 1,226 μg/ml. The comparator biorational insecticide, methoxyfenozide, demonstrated significantly higher toxicity with an LC50 of 155 μg/ml. Similarly, against D. insulare, broad-spectrum alternatives like spinosad and indoxacarb caused 100% mortality at 72 hours, whereas Pyridalyl limited mortality to just 48% [1].
| Evidence Dimension | Acute toxicity (LC50) to beneficial parasitoid Habrobracon hebetor |
| Target Compound Data | Pyridalyl: 1,226 μg/ml |
| Comparator Or Baseline | Methoxyfenozide: 155 μg/ml |
| Quantified Difference | Pyridalyl is 7.9 times less toxic to the beneficial parasitoid than methoxyfenozide. |
| Conditions | Adult exposure to dry insecticide residues on glass plates. |
Formulators targeting the lucrative IPM and greenhouse sectors must prioritize Pyridalyl to ensure compliance with strict pollinator and parasitoid safety standards.
The environmental stability of an active ingredient directly impacts the required re-application frequency, a major cost driver for end-users. In semi-field evaluations against Spodoptera littoralis, Pyridalyl demonstrated superior persistence with a median lethal time (LT50) of 5.87 days. The conventional organophosphate standard, profenofos, degraded much faster, yielding an LT50 of only 2.37 days. Additionally, Pyridalyl maintained 100% mortality against target cutworms even when subjected to rainfall immediately post-application, highlighting its robust rainfastness [1].
| Evidence Dimension | Median lethal time (LT50) in field conditions |
| Target Compound Data | Pyridalyl: 5.87 days |
| Comparator Or Baseline | Profenofos: 2.37 days |
| Quantified Difference | Pyridalyl provides a 2.47-fold longer persistence period in the field. |
| Conditions | Semi-field residual toxicity assay against 4th instar S. littoralis larvae. |
Extended field persistence and rainfastness allow buyers to market formulations with longer treatment intervals, significantly reducing labor and material costs for agricultural end-users.
Pyridalyl's physicochemical profile is defined by its extreme insolubility in water (0.15 µg/L at 20 °C) and high stability against aqueous hydrolysis across standard pH ranges. Unlike many organophosphates that rapidly degrade in alkaline tank mixes, Pyridalyl remains chemically intact. This necessitates its procurement specifically for non-aqueous Emulsifiable Concentrate (EC) or specialized Wettable Powder (WP) formulations, ensuring that the active ingredient does not prematurely hydrolyze during storage or field mixing [1].
| Evidence Dimension | Aqueous solubility and hydrolytic degradation |
| Target Compound Data | Pyridalyl: 0.15 µg/L solubility; stable to hydrolysis. |
| Comparator Or Baseline | Standard organophosphates (e.g., malathion): highly susceptible to alkaline hydrolysis. |
| Quantified Difference | Near-zero aqueous degradation for Pyridalyl compared to rapid half-lives of conventional ester-based insecticides. |
| Conditions | Standard aqueous buffer solutions at 20 °C. |
Procurement teams must account for Pyridalyl's hydrophobicity by selecting appropriate organic solvents and emulsifiers to ensure stable, long shelf-life commercial products.
Directly utilizing Pyridalyl's lack of cross-resistance and superior LC50 retention against resistant strains, manufacturers can formulate EC products specifically targeted at multi-drug resistant populations of Plutella xylostella and Helicoverpa armigera in high-value vegetable crops [1].
Leveraging Pyridalyl's quantified safety margin for beneficial parasitoids (e.g., Habrobracon hebetor), procurement teams can develop crop protection agents that are co-applied with biological control organisms without disrupting pollination or natural predation in enclosed greenhouse environments [1].
Capitalizing on Pyridalyl's extended field LT50 of 5.87 days and inherent hydrolytic stability, formulators can create durable WP formulations that resist wash-off and chemical degradation in high-rainfall, high-humidity agricultural zones, reducing the need for continuous re-application [1].
Irritant;Health Hazard;Environmental Hazard